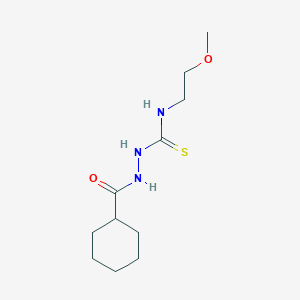![molecular formula C21H26N2O2 B4707338 1-[(3-methylphenoxy)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B4707338.png)
1-[(3-methylphenoxy)acetyl]-4-(2-phenylethyl)piperazine
Übersicht
Beschreibung
1-[(3-methylphenoxy)acetyl]-4-(2-phenylethyl)piperazine, also known as MPAP, is a chemical compound that has been studied for its potential therapeutic applications. It was first synthesized in 1997 by a team of researchers led by Dr. David E. Nichols at Purdue University. Since then, MPAP has been the subject of numerous scientific studies exploring its biochemical and physiological effects, as well as its potential as a research tool for studying the mechanisms of action of various drugs and neurotransmitters.
Wissenschaftliche Forschungsanwendungen
1-[(3-methylphenoxy)acetyl]-4-(2-phenylethyl)piperazine has been used in a variety of scientific research applications, including as a research tool for studying the mechanisms of action of various drugs and neurotransmitters. It has been shown to bind to the dopamine transporter (DAT) and the serotonin transporter (SERT), as well as to modulate the activity of the sigma-1 receptor. This compound has also been used in studies investigating the role of the endocannabinoid system in the regulation of mood and behavior.
Wirkmechanismus
The exact mechanism of action of 1-[(3-methylphenoxy)acetyl]-4-(2-phenylethyl)piperazine is not fully understood, but it is believed to act as a modulator of neurotransmitter systems in the brain. It has been shown to enhance the release of dopamine and serotonin, as well as to inhibit the reuptake of these neurotransmitters. This compound has also been shown to modulate the activity of the sigma-1 receptor, which is involved in the regulation of mood, anxiety, and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter systems in the brain. It has been shown to enhance the release of dopamine and serotonin, as well as to inhibit the reuptake of these neurotransmitters. This compound has also been shown to modulate the activity of the sigma-1 receptor, which is involved in the regulation of mood, anxiety, and pain. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[(3-methylphenoxy)acetyl]-4-(2-phenylethyl)piperazine in lab experiments is its ability to modulate neurotransmitter systems in the brain, making it a useful tool for studying the mechanisms of action of various drugs and neurotransmitters. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in certain experimental contexts. However, one limitation of using this compound is its relatively low potency compared to other compounds that target the same neurotransmitter systems. This may limit its usefulness in certain experimental contexts.
Zukünftige Richtungen
There are several future directions for research on 1-[(3-methylphenoxy)acetyl]-4-(2-phenylethyl)piperazine. One area of interest is the potential therapeutic applications of this compound, particularly in the treatment of mood disorders and neurodegenerative diseases. Another area of interest is the development of more potent and selective compounds that target the same neurotransmitter systems as this compound. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential as a research tool for studying the brain and behavior.
Eigenschaften
IUPAC Name |
2-(3-methylphenoxy)-1-[4-(2-phenylethyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-18-6-5-9-20(16-18)25-17-21(24)23-14-12-22(13-15-23)11-10-19-7-3-2-4-8-19/h2-9,16H,10-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGJNYHPYIBYPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4707262.png)
![1-[(4-chlorophenoxy)methyl]-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4707267.png)
![ethyl 3-(7-{2-[(2,6-dimethylphenyl)amino]-2-oxoethoxy}-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate](/img/structure/B4707276.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4707287.png)
![1-(diphenylmethyl)-4-{[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4707290.png)

![3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole](/img/structure/B4707296.png)
![1-(3,4-dichlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide](/img/structure/B4707304.png)

![ethyl (2-{[3-(3,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B4707321.png)
![2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4707329.png)
![5-{[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4707331.png)

![ethyl 1-methyl-5-[(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylcarbonyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B4707352.png)